molecular formula C12H16FNO2 B13581729 Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate

Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate

Cat. No.: B13581729
M. Wt: 225.26 g/mol
InChI Key: SHJFMDOXVKWXFI-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate (CAS Ref: 10-F741023) is an ester derivative featuring a propanoate backbone substituted with an amino group at position 3 and a 4-fluoro-2-methylbenzyl group at position 2. Its molecular formula is C₁₃H₁₆FNO₂ (derived from ), with a molecular weight of 237.27 g/mol (calculated).

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C12H16FNO2/c1-8-5-11(13)4-3-9(8)6-10(7-14)12(15)16-2/h3-5,10H,6-7,14H2,1-2H3

InChI Key

SHJFMDOXVKWXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanoate Derivatives

(a) Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7)
  • Molecular Formula: C₆H₁₂ClNO (hydrochloride salt; ).
  • Key Differences: Replaces the 4-fluoro-2-methylbenzyl group with a 4-chlorophenyl moiety. The absence of a methyl group on the aromatic ring reduces steric hindrance, which may influence reactivity in nucleophilic substitutions.
(b) Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (CCDC 2108000)
  • Molecular Formula: C₂₅H₂₃BrFNO₄ ().
  • Key Differences : Incorporates a bromine atom on the benzyl group and additional phenyl and benzyloxycarbonyl (Cbz) protecting groups. The bromine substituent increases molecular weight (500.35 g/mol) and density (1.435 g/cm³) compared to the target compound, while the Cbz group enhances stability during synthetic steps .

Amino-Functionalized Esters with Aromatic Substituents

(a) Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate
  • Molecular Formula : C₁₅H₁₃F₃N₂O₅ ().
  • Key Differences: Features a trifluoromethyl group and a nitro-substituted isoxazole ring. The electron-withdrawing nitro group significantly reduces basicity of the amino group compared to the target compound. The trifluoro moiety enhances metabolic stability, a critical factor in drug design .
(b) Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Molecular Formula: Not explicitly stated, but includes a benzimidazole-pyridine core ().
  • Key Differences : The benzimidazole ring introduces planar aromaticity, favoring π-π stacking interactions absent in the target compound. The ethyl ester group may alter hydrolysis kinetics compared to the methyl ester in the target molecule .

Volatile Esters and Spectroscopic Comparisons

(a) Ethyl propanoate and Methyl hexanoate ()
  • Key Differences: Simpler esters lacking amino or benzyl groups. Ethyl propanoate (C₅H₁₀O₂) and methyl hexanoate (C₇H₁₄O₂) exhibit higher volatility (lower molecular weight) and distinct IR spectra (e.g., C=O stretch at ~1740 cm⁻¹ vs. ~1680 cm⁻¹ in the target compound due to conjugation with the amino group) .
(b) 3-Amino-2-((4-chlorophenoxy)methyl)-6-methyl-3H-quinazolin-4-one (4d)
  • Molecular Formula : C₁₆H₁₃ClN₂O₂ ().
  • Key Differences: Quinazolinone core replaces the propanoate backbone. The ¹H-NMR of 4d shows aromatic protons at δ 7.2–7.8 ppm, contrasting with the target compound’s benzyl protons (δ ~4.0–5.0 ppm for CH₂ groups) .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Notable Spectral Data
Methyl 3-amino-2-(4-fluoro-2-methylbenzyl)propanoate C₁₃H₁₆FNO₂ 237.27 4-Fluoro-2-methylbenzyl, amino N/A NH₂ stretch (IR: ~3350 cm⁻¹)
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C₆H₁₂ClNO 149.62 (salt) 4-Chlorophenyl N/A Cl substituent (MS: m/z 35/37)
Methyl (2R,3R)-3-(Cbz-amino)-2-(4-Br-benzyl)propanoate C₂₅H₂₃BrFNO₄ 500.35 4-Bromobenzyl, Cbz, phenyl 1.435 X-ray: P2(1) space group
Methyl 2-amino-3,3,3-trifluoro-...propanoate C₁₅H₁₃F₃N₂O₅ 358.28 Trifluoromethyl, 4-nitrophenyl N/A ¹⁹F NMR: δ -60 to -70 ppm

Research Findings and Implications

  • Halogen Effects : Bromine and chlorine substituents () increase molecular weight and density compared to fluorine, impacting crystallinity and solubility.
  • Aromatic Substitution : Methyl groups on the benzyl ring (target compound) reduce reactivity in electrophilic aromatic substitution compared to unsubstituted analogs ().
  • Amino Group Interactions: The NH₂ group in the target compound may participate in hydrogen bonding, altering solubility and biological activity relative to non-amino esters ().

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